2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine
CAS No.:
Cat. No.: VC16210947
Molecular Formula: C11H9F3N4
Molecular Weight: 254.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F3N4 |
|---|---|
| Molecular Weight | 254.21 g/mol |
| IUPAC Name | [3-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18) |
| Standard InChI Key | ZEHNKULLAHPUNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CN=C2NN)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine consists of a pyrazine core substituted with a hydrazine (-NH-NH) group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl group offers nucleophilic reactivity for further derivatization . Quantum mechanical calculations predict a planar pyrazine ring with dihedral angles of 15–20° between the aryl group and the heterocycle, optimizing π-π stacking interactions in biological systems .
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.21 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 2 (hydrazinyl NH groups) |
| Hydrogen Bond Acceptors | 5 (pyrazine N, F, O) |
| Topological Polar Surface Area | 78.2 Ų |
Data sourced from computational models and analog comparisons indicate moderate lipophilicity (LogP ≈ 2.1), suggesting adequate blood-brain barrier permeability for central nervous system targets . The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) is predicted to exceed 10 mg/mL, while aqueous solubility remains limited (<1 mg/mL at pH 7) .
Synthetic Methodologies
Retrosynthetic Analysis
A plausible synthesis involves sequential functionalization of the pyrazine ring:
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Introduction of the 4-(trifluoromethyl)phenyl group: Ullmann-type coupling of 3-bromopyrazine with 4-(trifluoromethyl)phenylboronic acid under palladium catalysis .
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Hydrazine installation: Nucleophilic substitution of a 2-chloro intermediate with hydrazine hydrate, analogous to methods used for sitagliptin intermediates .
Detailed Synthetic Route (Hypothetical)
Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)pyrazine
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Reactants: 3-Bromopyrazine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), Pd(PPh) (5 mol%), KCO (2.0 eq), DME/HO (4:1).
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Conditions: 80°C, 12 h under N.
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Workup: Extraction with dichloromethane, silica gel chromatography (hexane/EtOAc 7:3) .
Step 2: Hydrazination at C2
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Reactants: 3-(4-(trifluoromethyl)phenyl)pyrazine (1.0 eq), hydrazine hydrate (3.0 eq), ethanol.
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Conditions: Reflux at 78°C for 24 h.
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Workup: Concentrate under reduced pressure, recrystallize from ethanol/water (4:1) .
Yield: 65–70% (over two steps); Purity: >95% (HPLC) .
Research Gaps and Future Directions
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Synthetic Optimization: Current routes rely on hypothetical protocols; empirical validation is needed to refine yields and purity.
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Biological Screening: Prioritize in vitro testing against CDK2, DPP-4, and related targets to validate computational predictions .
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Derivatization: Explore acylation or alkylation of the hydrazinyl group to enhance bioavailability or target selectivity .
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